molecular formula C8H12N2 B1587757 N-(pyridin-2-ylmethyl)ethanamine CAS No. 51639-58-8

N-(pyridin-2-ylmethyl)ethanamine

Cat. No. B1587757
Key on ui cas rn: 51639-58-8
M. Wt: 136.19 g/mol
InChI Key: BQSUUGOCTJVJIF-UHFFFAOYSA-N
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Patent
US07435815B2

Procedure details

prepared by reaction of ethylamine with pyridine-2-carbaldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:3])[CH3:2].[N:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[CH:10]=O>>[CH2:1]([NH:3][CH2:10][C:5]1[CH:6]=[CH:7][CH:8]=[CH:9][N:4]=1)[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=C(C=CC=C1)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C)NCC1=NC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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